Physicochemical Differentiation: Lipophilicity (XLogP3‑AA) vs. Propranolol and Atenolol
The target compound exhibits a computed XLogP3‑AA of 1.3, placing it between the highly lipophilic propranolol (XLogP3 ≈ 3.0) and the hydrophilic atenolol (XLogP3 ≈ 0.2) [REFS‑1][REFS‑2][REFS‑3]. This intermediate lipophilicity, combined with the absence of an aromatic ring, is predicted to confer a distinct tissue‑distribution and blood‑brain barrier penetration profile that differs from both classical lipophilic and hydrophilic β‑blockers. These computed values are derived from the PubChem XLogP3 algorithm and should be considered alongside the experimentally reported LogP of 1.94 from ChemSrc [REFS‑4].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.3 (PubChem); measured LogP ≈ 1.94 (ChemSrc) |
| Comparator Or Baseline | Propranolol: XLogP3 ≈ 3.0; Atenolol: XLogP3 ≈ 0.2 |
| Quantified Difference | ΔXLogP3 ≈ 1.7 (vs. propranolol); ΔXLogP3 ≈ 1.1 (vs. atenolol) |
| Conditions | In silico prediction (PubChem XLogP3 3.0 algorithm); experimental LogP via ChemSrc |
Why This Matters
Lipophilicity is a primary determinant of pharmacokinetic distribution; a compound with intermediate LogP may offer distinct CNS penetration or tissue retention profiles compared to the extremes represented by propranolol and atenolol, relevant for CNS‑targeted or peripheral‑restricted β‑blockade studies.
- [1] PubChem CID 3067040. Computed properties: XLogP3‑AA = 1.3. View Source
- [2] PubChem CID 4946 (Propranolol). Computed properties: XLogP3 ≈ 3.0. View Source
- [3] PubChem CID 2249 (Atenolol). Computed properties: XLogP3 ≈ 0.2. View Source
